N,N-Dicyclohexyl-2-benzothiazolesulfenamide

Catalog No.
S537418
CAS No.
4979-32-2
M.F
C19H26N2S2
M. Wt
346.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dicyclohexyl-2-benzothiazolesulfenamide

CAS Number

4979-32-2

Product Name

N,N-Dicyclohexyl-2-benzothiazolesulfenamide

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine

Molecular Formula

C19H26N2S2

Molecular Weight

346.6 g/mol

InChI

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2

InChI Key

CMAUJSNXENPPOF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3

Solubility

Soluble in DMSO

Synonyms

N,N-DCBS compound, N,N-dicyclohexyl-2-benzothiazolesulfenamide

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3

Description

The exact mass of the compound N,N-Dicyclohexyl-2-benzothiazolesulfenamide is 346.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Rubber Vulcanization

Specific Scientific Field: Material Science, specifically in the field of rubber technology .

Summary of the Application: DCBS is used as an accelerator in the vulcanization process of natural rubber . It is incorporated into natural rubber formulations to improve cure characteristics and mechanical properties .

Methods of Application: An efficient vulcanization system containing non-regulated single accelerator (either DCBS or N,N-dibenzyl-2-benzothiazolesulfenamide (DBBS)) is used for the preparation of safe natural rubber vulcanizates .

Results or Outcomes: The vulcanizates prepared using non-regulated nitrosamine generating accelerators are reported as non-carcinogenic . A comparative study based on cure characteristics and mechanical property evaluation proved that binary accelerator based vulcanizates are the best choice .

Application in Reproductive and Developmental Toxicity Studies

Specific Scientific Field: Toxicology .

Summary of the Application: DCBS is used in studies to evaluate its reproductive and developmental toxicity in rats .

Methods of Application: Male and female rats were fed a diet containing DCBS for a total of 57 days beginning 16 days before mating in males, and a total of 61–65 days from 16 days before mating to day 21 of lactation in females .

Results or Outcomes: The data indicate that DCBS possesses adverse effects on reproduction and development in rats .

Application in the Production of Synthetic Rubber

Specific Scientific Field: Material Science, specifically in the field of synthetic rubber technology .

Summary of the Application: DCBS is used as an accelerator in the production of synthetic rubber .

Methods of Application: DCBS is incorporated into synthetic rubber formulations to improve cure characteristics .

Results or Outcomes: The use of DCBS in synthetic rubber production can lead to improved mechanical properties .

Application in HPLC Column Separation

Specific Scientific Field: Analytical Chemistry .

Summary of the Application: DCBS is used in High Performance Liquid Chromatography (HPLC) for column separation .

Methods of Application: DCBS is applied to the HPLC column to facilitate the separation of complex mixtures .

Results or Outcomes: The use of DCBS in HPLC can lead to improved separation efficiency .

Application in Environmental Impact Studies

Specific Scientific Field: Environmental Science .

Summary of the Application: DCBS is used in studies to evaluate its environmental impact, particularly in the event of accidental releases .

Methods of Application: The environmental impact of DCBS is assessed through studies that simulate accidental releases and measure the resulting effects .

Application in Occupational Exposure Studies

Specific Scientific Field: Occupational Health and Safety .

Summary of the Application: DCBS is used in studies to evaluate its potential for occupational exposure during manufacture, and in unloading, storage, staging and transfer operations at facilities using the material in the production of other products .

Methods of Application: The potential for occupational exposure to DCBS is assessed through studies that simulate various workplace scenarios .

Results or Outcomes: The data indicate that a much lower potential for exposure exists in facilities using this substance in closed manufacturing processes by trained personnel .

N,N-Dicyclohexyl-2-benzothiazolesulfenamide is an organic compound classified as a sulfenamide accelerator, primarily used in the vulcanization of rubber. Its IUPAC name is N,N-Dicyclohexyl-2-benzothiazolesulfenamide, and it has a molecular formula of C₁₉H₂₆N₂S₂, with a molecular weight of 346.59 g/mol. This compound appears as a white powder and has a melting point of approximately 99 °C and a boiling point exceeding 300 °C .

As mentioned earlier, DCBS acts as a vulcanization accelerator. The proposed mechanism involves the decomposition of DCBS and the formation of free radicals that promote crosslinking between rubber chains []. However, the detailed mechanistic pathway needs further investigation [].

DCBS may cause skin sensitization upon repeated exposure []. Always refer to the Safety Data Sheet (SDS) for specific handling procedures.

During its application in rubber processing. The most significant reaction occurs during vulcanization, where the unstable sulfur-nitrogen bond breaks, forming mercaptobenzothiazole radicals. These radicals further react to produce basic amines and benzothiazole derivatives . Additionally, hydrolysis can occur under various pH conditions, leading to the formation of dicyclohexylamine and 2-mercaptobenzthiazole as degradation products .

The compound exhibits notable biological activity, particularly concerning its toxicity and potential allergic reactions. It is classified as very toxic to aquatic life and may cause allergic skin reactions in humans upon exposure . Long-term exposure can lead to sensitization, resulting in symptoms such as reddening, swelling, and rash .

N,N-Dicyclohexyl-2-benzothiazolesulfenamide can be synthesized through various methods. One common approach involves the reaction of dicyclohexylamine with benzothiazole-2-sulfenyl chloride. The process typically requires controlled conditions to ensure high yields and purity levels above 99% .

General Synthesis Steps:

  • Reagents Preparation: Dicyclohexylamine and benzothiazole-2-sulfenyl chloride are prepared.
  • Reaction Conditions: The reagents are mixed under controlled temperature and pressure.
  • Purification: The product is purified through crystallization or chromatography.

N,N-Dicyclohexyl-2-benzothiazolesulfenamide is predominantly used as an accelerator in the vulcanization of rubber products, including tires and other automotive components. Its ability to enhance the curing process makes it essential in the rubber industry. Additionally, due to its chemical properties, it is also explored for potential applications in other polymer systems .

Studies on N,N-Dicyclohexyl-2-benzothiazolesulfenamide have highlighted its interactions with various biological systems and environmental factors. The compound has been shown to undergo photodegradation in the presence of hydroxyl radicals in the atmosphere, with a calculated half-life of approximately 2.26 hours under typical conditions . Furthermore, its hydrolysis rates vary significantly with pH levels, indicating potential environmental persistence .

Several compounds share structural or functional similarities with N,N-Dicyclohexyl-2-benzothiazolesulfenamide:

Compound NameStructure TypeUnique Features
N,N-Diethyl-2-benzothiazolesulfenamideSulfenamideLower toxicity compared to dicyclohexyl variant
N-Cyclohexyl-2-benzothiazolesulfenamideSulfenamideDifferent cycloalkyl group affecting reactivity
Benzothiazole-2-sulfenamideSimple sulfenamideLacks the dicyclohexyl moiety; simpler structure

Uniqueness

N,N-Dicyclohexyl-2-benzothiazolesulfenamide's unique combination of dicyclohexyl groups enhances its reactivity and stability compared to simpler sulfenamides. This makes it particularly effective as a vulcanization accelerator while also posing specific environmental and health risks that require careful management during use.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

XLogP3

6.7

Exact Mass

346.1537

LogP

4.8 (LogP)

Appearance

Solid powder

Melting Point

99.75 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5OBS6299M8

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 154 of 158 companies with hazard statement code(s):;
H317 (73.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (57.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (33.77%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4979-32-2

Wikipedia

N,N-dicyclohexyl-2-benzothiazolesulfenamide

General Manufacturing Information

Rubber product manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
recycling
waste to energy
2-Benzothiazolesulfenamide, N,N-dicyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15

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